

Synthesis of 1,3-Bis(benzyloxy)-2-propanol from Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Bis(benzyloxy)-2-propanol**

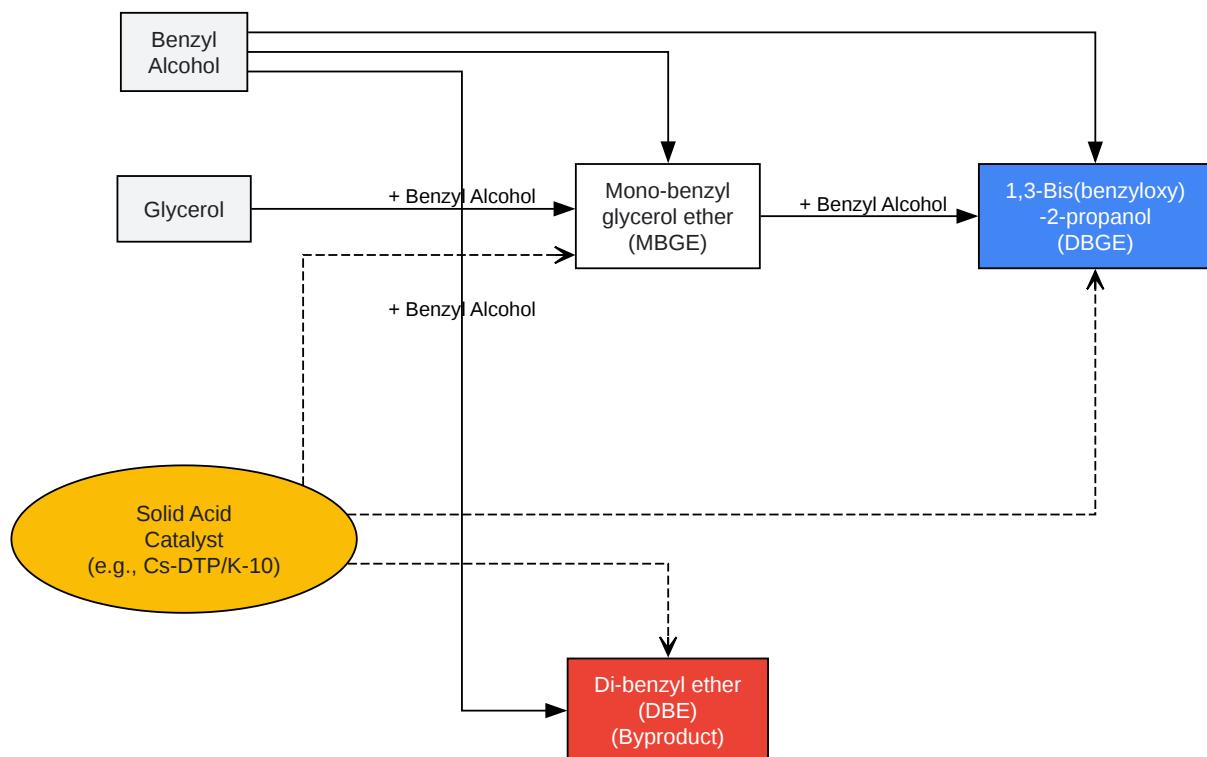
Cat. No.: **B023627**

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the primary synthetic routes for preparing **1,3-bis(benzyloxy)-2-propanol**, a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents.^[1] The document details methodologies starting from glycerol or its derivatives, including direct catalytic benzylation, Williamson ether synthesis, and synthesis via epichlorohydrin. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the practical application of these methods.

Compound Identification and Properties


1,3-Bis(benzyloxy)-2-propanol, also known as 1,3-di-O-benzylglycerol, is a stable ether-protected form of glycerol. Its physical and chemical properties are summarized in Table 1.

Property	Value	Reference
CAS Number	6972-79-8	[1]
Molecular Formula	C ₁₇ H ₂₀ O ₃	[1]
Molecular Weight	272.34 g/mol	[1]
Appearance	Colorless to pale yellow liquid/oil	
Boiling Point	226-227 °C @ 3 mmHg	
Density	1.103 g/mL at 20 °C	
Refractive Index (n _{20/D})	1.549	

Synthetic Methodologies

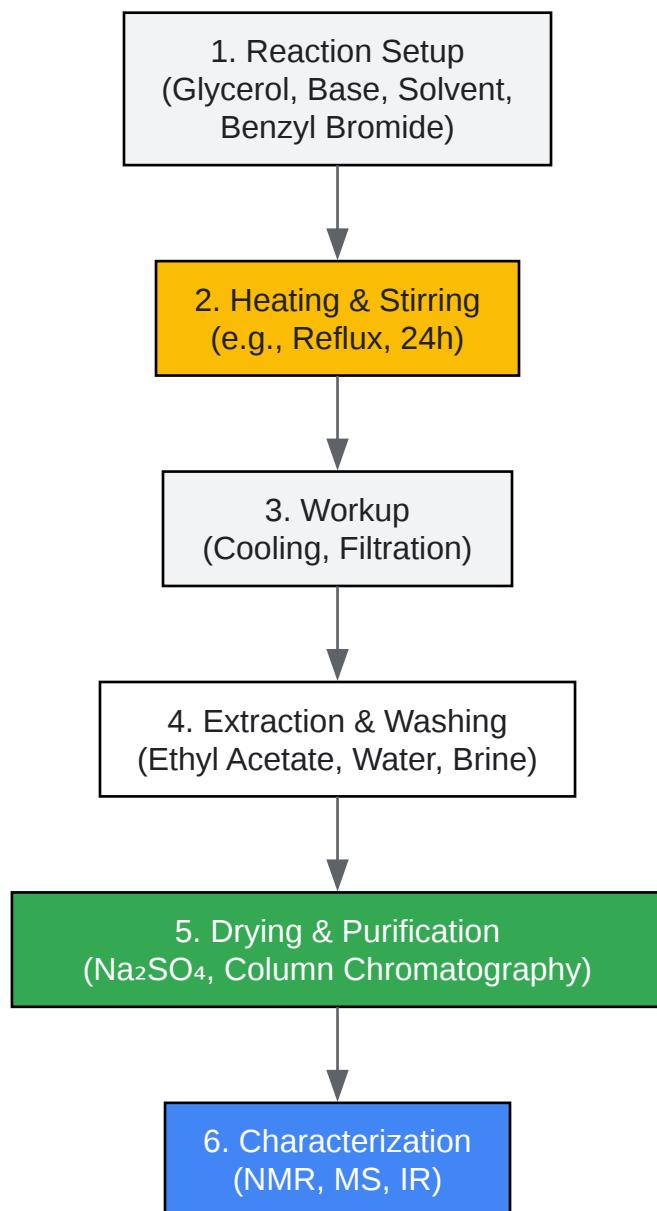
Method 1: Direct Catalytic Benzylation of Glycerol

This method involves the direct, solvent-free etherification of glycerol with benzyl alcohol using a solid acid catalyst. It represents an environmentally conscious approach by avoiding organic solvents and utilizing a recyclable catalyst. The reaction typically yields a mixture of products, including the desired **1,3-bis(benzyloxy)-2-propanol** (DBGE), mono-benzyl glycerol ether (MBGE), and di-benzyl ether (DBE) as a byproduct from the self-etherification of benzyl alcohol.[\[2\]](#)

[Click to download full resolution via product page](#)

Figure 1. Reaction pathway for the direct benzylation of glycerol.

Research into the solvent-free benzylation of glycerol has identified optimal conditions for maximizing glycerol conversion and selectivity towards the desired products.[2]


Parameter	Optimal Value	Effect
Temperature	150 °C	Increases reaction rate; no significant conversion increase above this temperature.
Glycerol:Benzyl Alcohol Molar Ratio	1:3	Higher ratios increase glycerol conversion but decrease selectivity for MBGE and increase byproduct (DBE) formation.
Catalyst Loading	0.03 g/cm ³	Sufficient for effective conversion.
Agitation Speed	≥ 800 rpm	Ensures reaction is not limited by mass transfer.
Reaction Time	4 hours	Provides a balance between conversion and throughput.

- Preparation: In a batch reactor equipped with a mechanical stirrer and a temperature controller, add glycerol and benzyl alcohol in a 1:3 molar ratio.
- Catalyst Addition: Add the solid acid catalyst (e.g., 20% w/w Cs_{2.5}H_{0.5}PW₁₂O₄₀/K-10 clay) at a loading of 0.03 g/cm³ relative to the total reactant volume.[\[2\]](#)
- Reaction: Heat the mixture to 150 °C while stirring at 1000 rpm. Maintain these conditions for 4 hours.
- Workup: After cooling, filter the reaction mixture to recover the solid catalyst. The liquid product can be purified by vacuum distillation or column chromatography.
- Purification: The products, MBGE and DBGE, can be isolated by column chromatography using a hexane and ethyl acetate solvent system.[\[2\]](#)

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and versatile method for forming ethers. In this context, glycerol acts as the alcohol, which is deprotonated by a strong base to form an alkoxide. This nucleophile then displaces a halide from benzyl halide (e.g., benzyl bromide) in an S_N2 reaction. A key challenge is achieving selective benzylation of the primary C1 and C3 hydroxyl groups over the secondary C2 hydroxyl group. This can be influenced by the choice of base, solvent, and stoichiometry. Using solid-supported bases like KOH/Al₂O₃ can offer a milder and more selective alternative to reagents like sodium hydride in DMF, which can lead to side reactions.[3][4][5]

- Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add glycerol (1.0 equiv.) and a suitable solvent (e.g., 1,4-dioxane).
- Base Addition: Add a solid base such as potassium hydroxide supported on alumina (KOH/Al₂O₃) (e.g., 5-6 equivalents).[3]
- Reagent Addition: Add benzyl bromide (2.2-2.5 equiv.) to the suspension.
- Reaction: Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 24 hours, monitoring the reaction progress by TLC.
- Workup: Cool the reaction mixture to room temperature and filter to remove the solid base.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate **1,3-bis(benzyloxy)-2-propanol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - [chemicalbook.com](#)

- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 1,3-Bis(benzyloxy)-2-propanol from Glycerol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023627#synthesis-of-1-3-bis-benzyloxy-2-propanol-from-glycerol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com